molecular formula C15H15F2N3 B12242836 6-cyclobutyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine

6-cyclobutyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine

Cat. No.: B12242836
M. Wt: 275.30 g/mol
InChI Key: AMJIQXGKTNFCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclobutyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a cyclobutyl group and a difluorophenylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclobutyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction, such as the Diels-Alder reaction, followed by hydrogenation.

    Attachment of the Difluorophenylmethyl Group: The difluorophenylmethyl group can be attached through a nucleophilic substitution reaction using a difluorobenzyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-cyclobutyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenylmethyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-cyclobutyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-cyclobutyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4-one: Similar structure with a cyclopropyl group and nitroamino substitution.

    4-aminopyrrolo[2,3-d]pyrimidine: Another pyrimidine derivative with potential biological activities.

Uniqueness

6-cyclobutyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl group provides rigidity, while the difluorophenylmethyl group enhances its interaction with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H15F2N3

Molecular Weight

275.30 g/mol

IUPAC Name

6-cyclobutyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C15H15F2N3/c16-12-5-2-6-13(17)11(12)8-18-15-7-14(19-9-20-15)10-3-1-4-10/h2,5-7,9-10H,1,3-4,8H2,(H,18,19,20)

InChI Key

AMJIQXGKTNFCSF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)NCC3=C(C=CC=C3F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.